Meclizine o-chloro isomer, dihydrochloride

Descripción general

Descripción

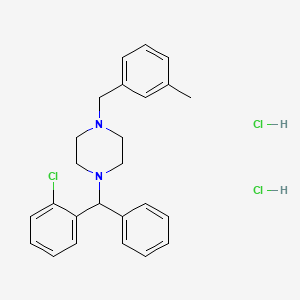

Meclizine o-chloro isomer, dihydrochloride: is a chemical compound with the molecular formula C25H27ClN2.2ClH and a molecular weight of 463.87 . It is a derivative of meclizine, a well-known antihistamine used to treat motion sickness and vertigo . The o-chloro isomer of meclizine is specifically modified to include a chlorine atom in the ortho position of the phenyl ring, which may alter its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of meclizine o-chloro isomer, dihydrochloride involves the reaction of 1-((2-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction typically occurs under ambient conditions and may require purification steps such as recrystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Meclizine o-chloro isomer, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds, each with potentially unique pharmacological profiles .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihistaminic Properties

Meclizine, including its o-chloro isomer, functions as an antihistamine by blocking the action of histamine at H1 receptors. This mechanism helps alleviate symptoms associated with motion sickness, such as nausea and vomiting. Clinical studies have demonstrated its efficacy in reducing vertiginous symptoms, particularly in patients suffering from vestibular disorders.

1.2 Neuroprotective Effects

Recent investigations into the neuroprotective properties of meclizine suggest that it may be beneficial in treating neurodegenerative diseases. Research indicates that meclizine acts as a Constitutive Androstane Receptor (CAR) agonist, which has implications for conditions like Huntington's disease and other polyglutamine disorders. Animal studies have shown that meclizine can mitigate oxidative damage and improve outcomes in models of ischemia and neurotoxicity .

1.3 Anti-Addictive Potential

Meclizine is currently being evaluated in phase II clinical trials for its effectiveness in smoking cessation. The drug's ability to modulate neurotransmitter systems may help reduce cravings and withdrawal symptoms associated with nicotine addiction .

Analytical Applications

2.1 Chiral Separation Techniques

The enantiomers of meclizine exhibit different pharmacological profiles, which necessitates the development of analytical methods for their separation and quantification. A validated LC-MS method has been developed to analyze meclizine enantiomers in pharmaceutical formulations, achieving significant resolution between the (+) and (-) forms .

| Parameter | Value |

|---|---|

| Column Type | Phenomenex® Lux Cellulose 1 |

| Mobile Phase Ratio | Acetonitrile: Ammonium Formate (90:10) |

| Flow Rate | 0.4 mL/min |

| LOD | 1.0 ng/mL |

| LOQ | 5.0 ng/mL |

Case Studies

3.1 Clinical Efficacy in Vertigo

A randomized controlled trial compared meclizine to dimenhydrinate for treating acute vertigo. Results indicated that meclizine had comparable efficacy with fewer side effects, highlighting its potential as a first-line treatment option .

3.2 Neuroprotection in Huntington's Disease

In a study assessing the neuroprotective effects of meclizine on Huntington's disease models, researchers found that administration resulted in reduced neuronal loss and improved motor function scores compared to control groups . This suggests meclizine’s potential role in managing neurodegenerative conditions.

Mecanismo De Acción

Meclizine o-chloro isomer, dihydrochloride exerts its effects primarily through antagonism of histamine H1 receptors . By blocking these receptors, the compound reduces the symptoms of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it may have anticholinergic and central nervous system depressant effects, contributing to its overall therapeutic profile .

Comparación Con Compuestos Similares

Meclizine: The parent compound, used widely for motion sickness and vertigo.

Meclizine N-oxide: An oxidized derivative with potentially different pharmacological properties.

Meclizine dihydrochloride hydrate: A hydrated form of the dihydrochloride salt.

Uniqueness: The o-chloro isomer of meclizine is unique due to the presence of the chlorine atom in the ortho position, which may enhance its binding affinity to histamine receptors and alter its pharmacokinetic properties . This modification can lead to differences in efficacy and safety profiles compared to other meclizine derivatives.

Actividad Biológica

Meclizine o-chloro isomer, dihydrochloride, is a first-generation antihistamine primarily used for treating motion sickness and vertigo. Its biological activity is characterized by a variety of pharmacological effects, including its role as an agonist for specific receptors and its neuroprotective properties. This article explores the compound's biological activity based on recent studies and findings.

Meclizine is chemically classified as a piperazine derivative, sharing structural similarities with other antihistamines such as cyclizine and cetirizine. Its molecular formula is , with a molecular weight of approximately 309.84 g/mol. The compound acts primarily as an antagonist at the histamine H1 receptor, which mediates allergic responses. By blocking this receptor, meclizine reduces symptoms associated with motion sickness and vertigo.

Binding Affinity

Recent studies utilizing molecular docking techniques have elucidated the binding interactions between meclizine and the histamine H1 receptor. The docking analysis revealed conserved binding sites critical for receptor activation, including residues such as TRP103 and Asp107, which form strong hydrogen bonds with the drug .

Pharmacological Effects

Meclizine exhibits several pharmacological properties:

- Histamine H1 Receptor Antagonism : As an H1 antagonist, meclizine effectively mitigates allergic reactions and symptoms of vertigo.

- Neuroprotection : Research indicates that meclizine possesses neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease. It has been shown to inhibit cell death in dopaminergic neuronal cultures exposed to toxic conditions .

- Modulation of Mitochondrial Activity : Meclizine has been reported to attenuate mitochondrial respiration while increasing glycolysis, suggesting a potential role in metabolic modulation within neuronal cells .

Neuroprotective Studies

A notable study by Gohil et al. (2010) demonstrated that meclizine provides neuroprotection in models of Huntington's disease by mitigating polyglutamine toxicity . The findings suggest that meclizine's ability to modulate mitochondrial function may contribute to its protective effects against neurodegeneration.

| Study | Findings |

|---|---|

| Gohil et al. (2010) | Meclizine protects against polyglutamine-induced cell death in neuronal cultures. |

| Lau et al. (2011) | Differential effects on human pregnane X receptor activity compared to other receptors. |

| Oosterveen et al. (2021) | Demonstrated neuroprotective effects in stem cell-derived dopaminergic neurons. |

Structural Analysis

Using microcrystal electron diffraction (MicroED), researchers recently unraveled the three-dimensional structure of meclizine dihydrochloride, revealing insights into its packing and interactions at the molecular level . This structural information is crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.2ClH/c1-20-8-7-9-21(18-20)19-27-14-16-28(17-15-27)25(22-10-3-2-4-11-22)23-12-5-6-13-24(23)26;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAWMTISACYKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115291-60-6 | |

| Record name | Meclizine o-chloro isomer, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115291606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECLIZINE O-CHLORO ISOMER, DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02554U1AAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.